3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide

Description

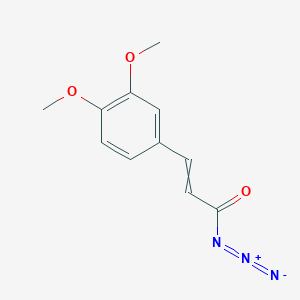

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide is an organic compound featuring a propenoyl azide backbone substituted with a 3,4-dimethoxyphenyl group. The structure comprises a conjugated enoyl azide (CH₂=CH–C(=O)–N₃) attached to a benzene ring with methoxy (–OCH₃) groups at the 3- and 4-positions. This configuration imparts unique electronic properties, such as resonance stabilization of the azide group and increased electron density on the aromatic ring. The azide functional group is particularly notable for its role in "click chemistry," enabling efficient cycloaddition reactions for drug discovery or polymer synthesis.

Properties

CAS No. |

149242-84-2 |

|---|---|

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)prop-2-enoyl azide |

InChI |

InChI=1S/C11H11N3O3/c1-16-9-5-3-8(7-10(9)17-2)4-6-11(15)13-14-12/h3-7H,1-2H3 |

InChI Key |

XYKYDNQPGCQVKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N=[N+]=[N-])OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide typically involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the azide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The azide group (-N₃) acts as a nucleophile in displacement reactions. Under basic conditions, the compound undergoes nucleophilic acyl substitution with electrophilic substrates such as alkyl halides or sulfonates. For example:

-

Typical conditions : NaN₃ in polar aprotic solvents (e.g., DMF) at 50–80°C .

-

Yield : 60–85% depending on the leaving group (X = Cl, Br, OTs) .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide reacts with terminal alkynes to form 1,2,3-triazoles via Cu(I)-catalyzed click chemistry:

-

Conditions : CuSO₄ (5 mol%), sodium ascorbate (10 mol%), THF/H₂O (3:1), 25°C .

-

Example : Reaction with phenylacetylene yields 1-(3,4-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole (85% yield) .

Thermal [3+2] Cycloaddition

Thermally, the azide participates in Huisgen cycloaddition with strained alkynes (e.g., cyclooctynes) without catalysts:

Thermal Decomposition and Nitrene Formation

At elevated temperatures (>100°C), the azide decomposes to release nitrogen gas, generating a nitrene intermediate:

-

Mechanism : The nitrene undergoes intramolecular C–H insertion or dimerization .

-

Observed Products : Cross-linked polymers (via HTPB reactions) or fused heterocycles (e.g., triazolines) .

Staudinger-Type Reactions

The azide reacts with phosphines (e.g., triphenylphosphine) to form iminophosphoranes:

Reduction Reactions

Catalytic hydrogenation reduces the azide to an amine:

Cross-Coupling Reactions

The enoyl moiety participates in Suzuki–Miyaura couplings with arylboronic acids:

Mechanistic Insights

-

Cycloaddition Selectivity : The electron-donating methoxy groups enhance azide reactivity in CuAAC by stabilizing transition states .

-

Nitrene Stability : DFT calculations suggest singlet nitrenes form transiently but rapidly dimerize or insert into C–H bonds .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry (triazole drugs) and materials science (polymeric networks). Experimental protocols should optimize solvent polarity and catalyst loading to maximize yields .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.23 g/mol

The presence of the azide group (-N₃) allows for significant reactivity, particularly in click chemistry , where it can undergo cycloaddition reactions with alkynes to form triazoles. This property is crucial for synthesizing complex organic molecules and polymers.

Applications in Organic Synthesis

1. Click Chemistry

The azide functionality of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide makes it an ideal candidate for click chemistry reactions. These reactions are highly efficient and selective, allowing for the rapid assembly of diverse molecular architectures. For example:

| Reaction Type | Description | Reference |

|---|---|---|

| Azide-Alkyne Cycloaddition | Forms triazole derivatives useful in drug development | |

| Functionalization of Polymers | Incorporates azide into polymer chains for enhanced properties |

2. Synthesis of Heterocycles

The compound can also be utilized in the synthesis of heterocyclic compounds. The reactivity of the azide group can facilitate the formation of various nitrogen-containing heterocycles that are important in pharmaceuticals.

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have been tested against cancer cell lines:

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Thiosemicarbazone Analog | MCF-7 (Breast Cancer) | 2.271 | |

| Triazole Derivative | K-562 (Leukemia) | 13.85 |

These findings suggest that this compound and its derivatives may possess similar bioactivity, warranting further investigation.

2. Antibacterial Properties

The compound's structural similarities with known antibacterial agents suggest potential applications in developing new antibiotics. Preliminary studies on related compounds have shown effectiveness against various bacterial strains.

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be employed to modify polymer surfaces or create new materials with tailored properties through click chemistry techniques.

2. Sensor Development

The unique reactivity of the azide group can be exploited to develop sensors for detecting specific analytes or environmental changes, enhancing the functionality of materials used in biosensing applications.

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Triazole-Based Drugs : Research demonstrated that triazole derivatives synthesized via click reactions using this compound exhibited promising anticancer activity against multiple cell lines.

- Development of Functional Polymers : A study focused on using this compound to create functionalized polymers that showed enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The methoxy groups on the phenyl ring may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Methoxy/Aryl Groups

Key structural analogs include:

- 3-(2-Methoxyphenyl)propanoic acid: Features a propanoic acid chain and a 2-methoxyphenyl group. The ortho-methoxy substitution reduces steric hindrance compared to 3,4-dimethoxy analogs but decreases electron-donating effects .

- (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid: A propenoic acid derivative with hydroxyl and methoxy groups, enhancing hydrogen-bonding capacity and antioxidant activity compared to purely methoxy-substituted compounds .

- Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : Replaces methoxy groups with hydroxyls, increasing polarity and radical-scavenging properties but reducing stability under acidic conditions .

Functional Group Variations

- Azide vs. Carboxylic Acid : The azide group in the target compound enables cycloaddition reactions (e.g., forming triazoles), whereas carboxylic acid derivatives (e.g., caffeic acid) are more suited for esterification or salt formation .

- Amide Derivatives: The compound in shares the 3,4-dimethoxyphenylpropenoyl moiety but replaces the azide with an amide linkage, enhancing stability but reducing reactivity .

Substituent Position Effects

- 3,4-Dimethoxy vs. 2-Methoxy : The para-methoxy group in 3,4-dimethoxy analogs enhances resonance stabilization of the aromatic ring, improving electrophilic substitution reactivity compared to ortho-substituted derivatives .

- Hydroxy-Methoxy Combinations: Compounds like (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid exhibit mixed electronic effects, balancing solubility (via –OH) and lipophilicity (via –OCH₃) .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

Electronic Effects: The 3,4-dimethoxy substitution enhances electron density on the aromatic ring, facilitating electrophilic aromatic substitution reactions compared to mono-methoxy analogs .

Azide Reactivity : The azide group’s propensity for cycloaddition makes the target compound valuable for synthesizing triazole-based drugs or polymers, contrasting with carboxylic acid derivatives used in esterification .

Bioactivity : Hydroxy-substituted analogs (e.g., caffeic acid) exhibit stronger antioxidant activity, while methoxy groups improve metabolic stability, as seen in 3,6'-disinapoyl sucrose derivatives .

Biological Activity

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

- CAS Number : 14737-89-4

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that azide compounds can inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

- Induction of Apoptosis : The compound has been linked to the induction of programmed cell death in cancer cells, potentially through ROS (reactive oxygen species) pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in Table 1.

Case Study 1: Anticancer Activity

In a study examining various derivatives of cinnamic acid, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was associated with increased levels of ROS and subsequent activation of apoptotic pathways. The study highlighted the potential for these compounds as therapeutic agents in oncology.

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of azide derivatives revealed that this compound demonstrated promising activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of azide compounds. Key findings include:

- Structural Modifications : Alterations in the phenyl ring and substitution patterns significantly affect biological activity. For instance, methoxy substituents enhance solubility and bioactivity.

- Synergistic Effects : Combinations with other antimicrobial agents have shown synergistic effects, leading to enhanced efficacy against resistant strains.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves acylation of 3,4-dimethoxycinnamic acid (or its chloride) followed by azide introduction. Key steps include:

- Step 1 : Activation of the carboxylic acid using thionyl chloride (SOCl₂) or similar reagents to form the acyl chloride intermediate .

- Step 2 : Reaction with sodium azide (NaN₃) or trimethylsilyl azide to substitute the chloride with an azide group.

- Critical parameters: Temperature control (0–5°C during acylation), anhydrous conditions, and stoichiometric excess of NaN₃ to prevent side reactions. Yield optimization may require iterative purification via column chromatography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms azide presence via strong absorption at ~2100–2200 cm⁻¹ (N₃ stretch) and carbonyl (C=O) at ~1700 cm⁻¹ .

- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–3.9 ppm for OCH₃), vinyl protons (δ ~6.3–7.5 ppm), and carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₀N₃O₃⁺, expected m/z 256.0722) .

- Elemental Analysis : Ensures purity by matching experimental vs. theoretical C/H/N ratios.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent selection (e.g., ethanol/water mixtures) based on solubility data from structural analogs .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and packing of derivatives of this compound?

- Methodological Answer :

- Data Collection : High-resolution single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include:

- Space group determination (e.g., monoclinic P21/c as in related dimethoxyphenyl structures ).

- Hydrogen bonding analysis (e.g., C=O⋯H–N interactions influencing packing).

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Q. How do the 3,4-dimethoxy substituents influence the compound’s reactivity in cycloaddition or nucleophilic reactions?

- Methodological Answer :

- Electronic Effects : Methoxy groups act as electron donors, increasing electron density on the aromatic ring and adjacent vinyl group. This enhances reactivity in Huisgen cycloaddition (e.g., with alkynes) or nucleophilic acyl substitution .

- Steric Effects : Ortho-methoxy groups may hinder access to the azide moiety, requiring polar aprotic solvents (DMF, DMSO) to mitigate steric hindrance .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare experimental NMR (δ, J-couplings) with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .

- Dynamic NMR Studies : Resolve conformational ambiguities (e.g., E/Z isomerism in enoyl groups) by variable-temperature NMR .

- Crystallographic Validation : Use X-ray-derived bond lengths/angles to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.